(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
Description
Properties
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVYOCIKCHIBD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot synthesis, which involves the reaction of ketones, thiosemicarbazide, and ethylchloroacetate in the presence of anhydrous sodium acetate . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.
Another method involves microwave-assisted synthesis, which has been shown to be an efficient and green approach for the preparation of thiazolidinone derivatives . This method not only reduces reaction times but also enhances yields and minimizes the use of hazardous solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can further enhance the sustainability of industrial production.
Chemical Reactions Analysis
Cyclization Reactions
The thiazolidinone ring formation is a fundamental reaction for this compound. A representative synthesis involves:
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Reactants : Thioureido derivatives + diethyl bromomalonate
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Conditions : Reflux in glacial acetic acid with anhydrous sodium acetate (24 hours)
Key structural confirmation :
Knoevenagel Condensation
This reaction modifies the hydrazone side chain:
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Reactants : Compound + aromatic aldehydes (e.g., benzaldehyde)
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Catalyst : Piperidine (2 drops)
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Conditions : Methanol, 65°C, 24–48 hours
Optimized protocol :
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Solvent | Methanol |
| Reaction Time | 48 hours (2 cycles) |
| Purification | Ethanol wash |
Schiff Base Formation
The hydrazone group participates in Schiff base synthesis:
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Reactants : Hydrazinecarbothioamide + aldehydes (e.g., 4-dimethylaminobenzaldehyde)
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Conditions : Reflux in methanol (6–8 hours)
Spectroscopic evidence :
Nucleophilic Substitution
The thiazolidinone sulfur and nitrogen atoms exhibit nucleophilic reactivity:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Substitution at S or N positions |
| Acylation | Acetic anhydride, pyridine | Acetylated derivatives |
Example :
Oxidation Reactions
The hydrazone moiety undergoes oxidative transformations:
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Oxidizing Agents : H₂O₂, KMnO₄, or O₂
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Products : Diazene intermediates or cleavage to carboxylic acids
Notable observation :
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Air oxidation in alkaline media generates stable radicals detectable by ESR spectroscopy
Ring-Opening Reactions
The thiazolidinone ring is susceptible to hydrolysis:
| Conditions | Products |
|---|---|
| 6M HCl, reflux | Hydrazinecarbothioamide + ketone |
| NaOH (10%), 70°C | Thioamide derivatives |
Kinetic data :
-
Half-life in 1M HCl: 2.3 hours at 25°C
Comparative Reactivity of Substituents
Electronic effects of substituents influence reaction rates:
| Substituent (R) | Reaction Rate (Relative to H) |
|---|---|
| 4-OCH₃ | 1.8× faster (EDG) |
| 4-NO₂ | 0.5× slower (EWG) |
EDG = Electron-donating group; EWG = Electron-withdrawing group
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.
Key Findings:
- A study reported that thiazolidin-4-one derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 0.24 µM to 0.54 µM for some analogues .
- Another investigation highlighted the ability of certain thiazolidinone derivatives to induce apoptosis in cancer cells via intrinsic and extrinsic pathways, suggesting a multifaceted approach to their anticancer activity .
Data Table: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.54 | Apoptosis Induction |
| Compound 2 | HepG2 | 0.24 | Enzyme Inhibition |
| Compound 3 | K562 | 3.4 | PIM Kinase Inhibition |
| Compound 4 | A549 | 0.041 | Multi-Tyrosine Kinase Inhibition |
Antibacterial Properties
The antibacterial potential of thiazolidin-4-one derivatives has also been a focal point of research. These compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- A synthesized series of thiazolidin-4-one compounds showed potent antibacterial activity against E. coli and S. aureus, with inhibition percentages reaching up to 91.66% .
- The structure-activity relationship (SAR) studies indicated that modifications in the thiazolidinone scaffold could enhance antibacterial efficacy, making them suitable candidates for further development as antimicrobial agents .
Data Table: Antibacterial Activity of Thiazolidin-4-One Derivatives
| Compound Name | Bacterial Strain | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 88.46 |
| Compound B | S. aureus | 91.66 |
| Compound C | Bacillus subtilis | 75.00 |
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of thiazolidin-4-one derivatives, revealing promising results.
Key Findings:
- A specific derivative was found to exhibit anticonvulsant activity comparable to diazepam in various animal models, indicating its potential as a therapeutic agent for epilepsy .
- The mechanism involves modulation of sodium channels, which is crucial for neuronal excitability and seizure control .
Data Table: Anticonvulsant Activity of Thiazolidin-4-One Derivatives
| Compound Name | Model Used | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Compound D | MES Model | 100 | Significant Protection |
| Compound E | PTZ Model | 50 | Moderate Protection |
Mechanism of Action
The mechanism of action of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases . Additionally, the compound can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Exact formula inferred from analogs; †Data from benzodioxole analog (3e), structurally similar to the target compound.
- Electronic Effects: The dimethylamino group (-N(CH₃)₂) is electron-donating, increasing electron density on the aromatic ring, which may enhance resonance stabilization and solubility. 223°C for -SCH₃ analog) .
- Steric Effects : Bulkier substituents like benzodioxole (-OCH₂O-) or indazole-thiadiazole hybrids introduce steric hindrance, affecting molecular packing and intermolecular interactions .
Commercial and Research Relevance
Biological Activity
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core structure substituted with a dimethylamino group and an aromatic hydrazone moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives, including our compound of interest, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple pathways:
- Mechanism of Action : The compound has been reported to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via intrinsic and extrinsic pathways . For example, derivatives have shown IC50 values as low as 8.5 µM against K562 cells, indicating potent cytotoxicity .
Antimicrobial Activity
Thiazolidin-4-one derivatives have also demonstrated considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain derivatives exhibited high inhibition percentages against pathogens such as Staphylococcus aureus and Escherichia coli.
- Antibacterial Efficacy : One study reported that a related compound achieved an inhibition rate of 91.66% against S. aureus and 88.46% against E. coli.
Antioxidant Activity
The antioxidant properties of thiazolidin-4-one derivatives are also noteworthy. These compounds have been evaluated using various assays, such as the ABTS assay, showing significant radical scavenging activities.
Study on Cytotoxic Mechanisms
A detailed investigation into the mechanisms underlying the anticancer effects of thiazolidin-4-one derivatives revealed that they can modulate signaling pathways involved in cell survival and apoptosis. For instance, one study demonstrated that treatment with these compounds led to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cells .
Evaluation Against Metabolic Disorders
In addition to their anticancer properties, some thiazolidin-4-one derivatives have been explored for their potential in treating metabolic disorders, particularly type-2 diabetes. Compounds were shown to enhance glucose uptake in insulin-resistant models and improve lipid profiles .
Q & A
Q. How do synthesis routes affect product purity and biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
